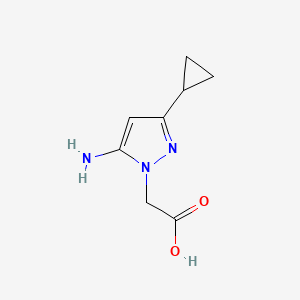
(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid” is a compound that belongs to the class of 5-amino-pyrazoles . These compounds are known for their diverse applications in the field of pharmaceutics and medicinal chemistry . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .
Chemical Reactions Analysis
5-Amino-pyrazoles, including “(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid”, are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are involved in various chemical reactions to produce poly-substituted heterocyclic compounds and fused heterocyclic compounds .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Antiviral Applications
5-Amino-pyrazoles, including derivatives like “(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid”, have been explored for their potential as antiviral agents. For instance, molecular docking studies have been performed on novel indolyl and oxochromenyl xanthenone derivatives as anti-HIV-1 agents .
Organic Synthesis Building Blocks
These compounds serve as versatile synthetic building blocks in organic synthesis. They are used to create a variety of organic molecules with diverse functionalities, highlighting their importance in the development of new chemical entities .
Pharmacology Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are recognized for their potent antileishmanial and antimalarial activities. Their structures, verified through various analytical techniques, underscore their significance in pharmacological research .
Agricultural Chemistry Insecticidal Compounds
The pyrazole scaffold is integral to the synthesis of insecticidal compounds. Specific derivatives have been tested against agricultural pests, demonstrating the utility of these compounds in protecting crops .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds, such as n-(3-cyclopropyl-1h-pyrazol-5-yl)-2-(2-naphthyl)acetamide, have been found to target cyclin-a2 and cyclin-dependent kinase 2 .
Mode of Action
It’s likely that the compound interacts with its targets, possibly cyclin-a2 and cyclin-dependent kinase 2, leading to changes in cellular processes .
Biochemical Pathways
5-amino-pyrazoles, a class of compounds to which this compound belongs, are known to be versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
Result of Action
Similar compounds have shown promising functional reagents, similar to biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .
Propiedades
IUPAC Name |
2-(5-amino-3-cyclopropylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-7-3-6(5-1-2-5)10-11(7)4-8(12)13/h3,5H,1-2,4,9H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMDYHOPKOCXIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)







![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)


![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)